N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core linked to a pyridine ring through an oxane moiety
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(17-12-14-4-1-2-6-16(14)24-17)21-15-5-3-11-23-18(15)13-7-9-20-10-8-13/h1-2,4,6-10,12,15,18H,3,5,11H2,(H,21,22)/t15-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBLNHDVPOZQP-MAUKXSAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzofuran Core: Starting from a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions to form the benzofuran ring.
Oxane Ring Formation: The oxane ring is introduced through a nucleophilic substitution reaction involving a pyridine derivative.
Amide Bond Formation: The final step involves coupling the oxane-pyridine intermediate with a benzofuran carboxylic acid derivative using amide bond-forming reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, solvent, and pH to ensure high selectivity and yield.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzofuran and pyridine rings may participate in π-π interactions, hydrogen bonding, and hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzofuran-2-carboxamide
- N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide
- N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-indole-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of a benzofuran core and a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
